4-butoxy-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide
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Overview
Description
4-butoxy-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide is an organic compound with the molecular formula C22H34N2O3 It is a benzamide derivative that features a butoxy group, a morpholinyl group, and a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Morpholinyl Group: The morpholinyl group can be introduced by reacting the benzamide with morpholine in the presence of a suitable base, such as triethylamine.
Cyclohexylmethyl Group Addition: The cyclohexylmethyl group can be added through a nucleophilic substitution reaction, where the benzamide is reacted with a cyclohexylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core or the morpholinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced derivatives, potentially leading to the formation of amines.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
4-butoxy-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active compound due to its structural features.
Materials Science: The compound could be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It may serve as a probe or ligand in biological assays to study receptor interactions or enzyme activities.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholinyl group could play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide: Lacks the butoxy group, which may affect its solubility and reactivity.
4-butoxybenzamide: Lacks the morpholinyl and cyclohexylmethyl groups, which may reduce its biological activity.
Uniqueness
4-butoxy-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, while the morpholinyl and cyclohexylmethyl groups contribute to its potential biological activity.
Properties
Molecular Formula |
C22H34N2O3 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-butoxy-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide |
InChI |
InChI=1S/C22H34N2O3/c1-2-3-15-27-20-9-7-19(8-10-20)21(25)23-18-22(11-5-4-6-12-22)24-13-16-26-17-14-24/h7-10H,2-6,11-18H2,1H3,(H,23,25) |
InChI Key |
PDIZLSQYQRYSJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N3CCOCC3 |
Origin of Product |
United States |
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